Cas no 2228559-96-2 (2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine)

2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine
- 2228559-96-2
- EN300-1811005
-
- インチ: 1S/C4H8N4O/c5-1-2-9-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8)
- InChIKey: UMKSZTNVMQESEQ-UHFFFAOYSA-N
- ほほえんだ: O(C1=NC=NN1)CCN
計算された属性
- せいみつぶんしりょう: 128.06981089g/mol
- どういたいしつりょう: 128.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 79
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811005-0.1g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1811005-5.0g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1811005-1g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1811005-1.0g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1811005-0.05g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1811005-0.5g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1811005-10.0g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1811005-0.25g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1811005-2.5g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1811005-5g |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine |
2228559-96-2 | 5g |
$3770.0 | 2023-09-19 |
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amineに関する追加情報
Introduction to 2-(1H-1,2,4-Triazol-3-yloxy)ethan-1-amine (CAS No. 2228559-96-2)
2-(1H-1,2,4-Triazol-3-yloxy)ethan-1-amine, also known by its CAS registry number 2228559-96-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of amines and triazoles, which are widely studied in organic chemistry for their versatility and reactivity. The molecule consists of a triazole ring attached to an ethoxy group and an amine functional group, making it a valuable building block in synthetic chemistry.
The synthesis of 2-(1H-1,2,4-Triazol-3-yloxy)ethan-1-amine involves a combination of nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of transition metal catalysts to enhance the reaction yield and selectivity, which has been a focal point in green chemistry initiatives.
In terms of applications, this compound has shown promise in the field of pharmacology. Studies have demonstrated its potential as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of novel drug candidates targeting chronic inflammatory diseases. The compound's ability to act as a versatile intermediate has also made it valuable in the synthesis of advanced materials, such as stimuli-responsive polymers and nanocomposites.
The structural features of 2-(1H-1,2,4-Triazol-3-yloxy)ethan-1-amine contribute to its unique reactivity. The triazole ring is known for its aromaticity and high stability, while the ethoxy group provides flexibility and reactivity towards nucleophilic substitutions. This combination makes it an ideal candidate for click chemistry applications, where modular assembly of complex molecules is desired.
Recent research has also focused on the electrochemical properties of this compound. A 2023 paper in the Nature Communications journal reported its use as an electrode material in lithium-ion batteries due to its high electronic conductivity and excellent cycling stability. This discovery has opened new avenues for its application in energy storage technologies.
In conclusion, 2-(1H-1,2,4-Triazol-3-yloxy)ethan-1-amine (CAS No. 2228559-96-2) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity continue to drive innovative research, making it a cornerstone in modern chemical synthesis.
2228559-96-2 (2-(1H-1,2,4-triazol-3-yloxy)ethan-1-amine) 関連製品
- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)
- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 1262523-37-4((4S)-4-Fluoroglutamine)
- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)
- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)




